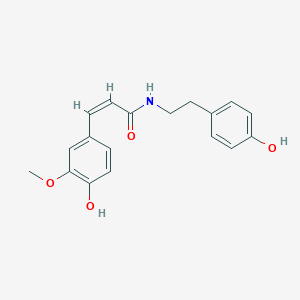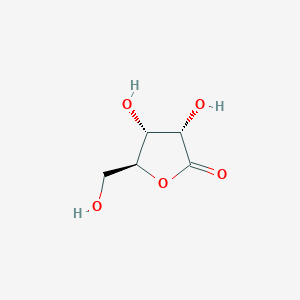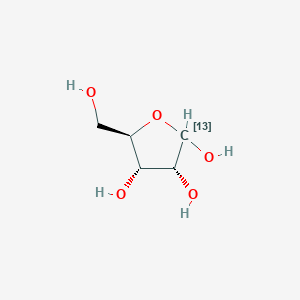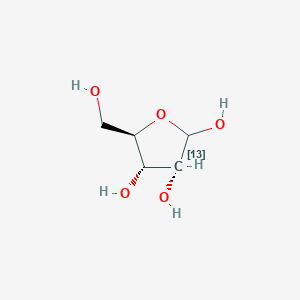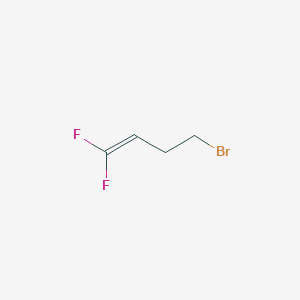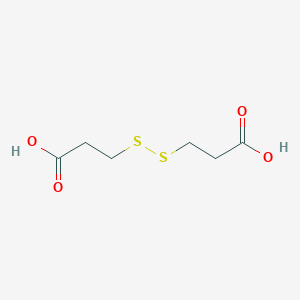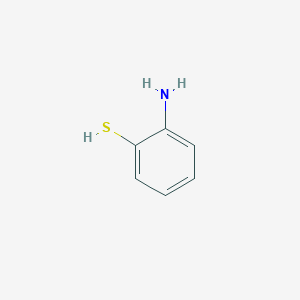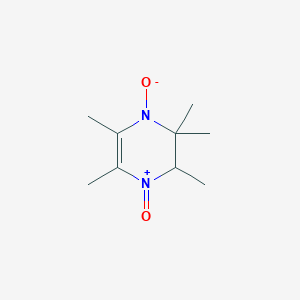
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide, commonly known as PQQ, is a redox cofactor that is involved in various biological functions. It was first discovered in 1979 as a growth factor for bacteria, and its importance in human health has been recognized only recently. PQQ is found in various food sources, including fermented soybeans, parsley, green peppers, kiwifruit, and green tea.
Mechanism Of Action
PQQ acts as a redox cofactor and can participate in both one-electron and two-electron transfer reactions. It can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. PQQ can also activate the AMPK pathway, which plays a role in energy metabolism and mitochondrial biogenesis.
Biochemical And Physiological Effects
PQQ has been shown to have various biochemical and physiological effects. It can reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. PQQ can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PQQ has been found to improve cognitive function and memory in animal studies. It can also improve energy metabolism and increase endurance in humans.
Advantages And Limitations For Lab Experiments
One advantage of using PQQ in lab experiments is its stability and solubility in water. PQQ can also be easily synthesized or obtained from natural sources. However, one limitation of using PQQ in lab experiments is its high cost compared to other antioxidants.
Future Directions
There are several future directions for PQQ research. One direction is to investigate the potential of PQQ in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study the effects of PQQ on exercise performance and muscle function. PQQ's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity also needs further investigation. Additionally, the safety and efficacy of PQQ supplementation in humans need to be studied in more detail.
Conclusion
In conclusion, PQQ is a redox cofactor that has been shown to have various health benefits. It can reduce oxidative stress, inflammation, and improve energy metabolism. PQQ has potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and exercise performance. However, more research is needed to fully understand the mechanism of action and safety and efficacy of PQQ supplementation in humans.
Synthesis Methods
PQQ can be synthesized chemically or biologically. The chemical synthesis involves the reaction of 2,3,5,6-tetramethylpyrazine with nitrosylsulfuric acid to form PQQ. The biological synthesis involves the use of microorganisms such as Gluconobacter oxydans, which can produce PQQ through the oxidation of glucose.
Scientific Research Applications
PQQ has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. PQQ has also been found to promote mitochondrial biogenesis, which is the process of creating new mitochondria in cells. Mitochondria are the powerhouses of cells and play a crucial role in energy production.
properties
CAS RN |
152860-44-1 |
|---|---|
Product Name |
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
InChI Key |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Canonical SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



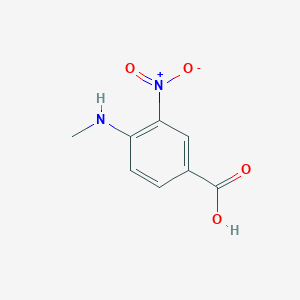
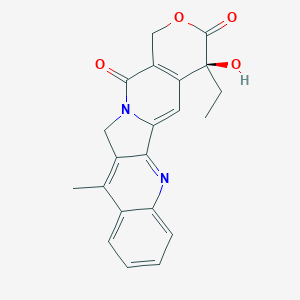
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
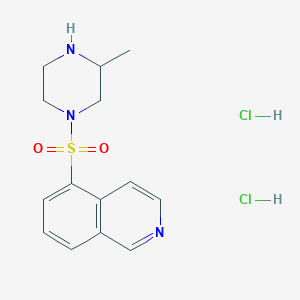
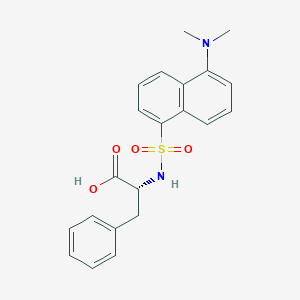
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
